molecular formula C18H15NO3 B11626928 2-[(4-Ethoxyphenyl)amino]naphthalene-1,4-dione

2-[(4-Ethoxyphenyl)amino]naphthalene-1,4-dione

Cat. No.: B11626928
M. Wt: 293.3 g/mol
InChI Key: FAGJXYGOFWZTEF-UHFFFAOYSA-N
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Description

2-[(4-ETHOXYPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is an organic compound that features a naphthalene core substituted with an ethoxyphenylamino group

Properties

IUPAC Name

2-(4-ethoxyanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)19-16-11-17(20)14-5-3-4-6-15(14)18(16)21/h3-11,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGJXYGOFWZTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-ETHOXYPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves the condensation of 1,4-dihydroxy-2-naphthoquinone with 4-ethoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as copper powder, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to a hydroquinone structure.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives.

Scientific Research Applications

2-[(4-ETHOXYPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-ETHOXYPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 2-[(4-METHOXYPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
  • 2-[(4-CHLOROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE

Comparison: 2-[(4-ETHOXYPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy and chloro analogs, the ethoxy derivative may exhibit different solubility, stability, and interaction with biological targets .

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